2-Cyclopropyl-5-fluoroaniline
Description
Properties
IUPAC Name |
2-cyclopropyl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWWNLGOYGWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Nucleophilic Aromatic Substitution on Nitrobenzene Derivatives
A primary route to 2-cyclopropyl-5-fluoroaniline involves the selective substitution of fluorine on a nitrobenzene precursor by cyclopropylamine. This method is well-documented in patent literature, where nitrobenzenes bearing fluorine and other halogens undergo nucleophilic aromatic substitution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at controlled temperatures (20–50 °C).
Reaction Scheme:
Nitrobenzene derivative (with fluorine at position 2) + cyclopropylamine → N-cyclopropyl-2-fluoro-5-nitroaniline intermediate.Solvent and Temperature:
DMSO or DMF, 20–50 °C for 1–2 hours.Yields:
Approximately 70–77% isolated yield of the substituted nitro compound.Notes:
The reaction is selective for fluorine substitution at the 2-position over chlorine at the 3-position when both are present.
Reduction of Nitro Group to Amino Group
The nitro intermediate is then reduced to the corresponding aniline derivative. Reduction can be performed using catalytic hydrogenation or chemical reducing agents such as hypophosphorous acid in the presence of sulfuric acid and copper sulfate as catalysts.
-
- Temperature: 0–5 °C
- Reducing agents: 50% hypophosphorous acid, sulfuric acid, copper sulfate catalyst
- Duration: Until gas evolution ceases (nitrogen oxides).
Outcome:
Conversion of N-cyclopropyl-2-fluoro-5-nitroaniline to this compound.Purification:
Extraction with dichloromethane, drying over anhydrous sodium sulfate, and distillation under reduced pressure.
Hydrolysis and Acetylation Steps
In some protocols, acetylation of the amine intermediate is performed to protect the amine during subsequent transformations, followed by hydrolysis to yield the free amine.
Acetylation:
Reaction with acetic anhydride or acetyl chloride in an inert solvent.Hydrolysis:
Acidic or basic hydrolysis at 40–50 °C for 1–2 hours, sometimes involving reflux.Purpose:
To improve purity and facilitate isolation.
Detailed Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Selective substitution | Nitrobenzene derivative + cyclopropylamine in DMSO | 20–50 °C | 1–2 hours | 70–77 | Selective substitution of fluorine at 2-position; reaction monitored by TLC or HPLC |
| Reduction of nitro group | 50% hypophosphorous acid + H2SO4 + CuSO4 catalyst | 0–5 °C | Until gas stops | 70–75 | Avoids over-reduction; product extracted with dichloromethane, dried, and purified |
| Hydrolysis (if acetylated) | Acidic or basic hydrolysis | 40–50 °C | 1–2 hours | N/A | To remove acetyl protecting group, improve purity |
| Purification | Extraction, drying, distillation | Ambient to 160 °C | N/A | N/A | Distillation at 129–131 °C under reduced pressure yields pure this compound |
Research Findings and Mechanistic Insights
Selective Substitution:
The selectivity for fluorine substitution over chlorine is attributed to the higher electronegativity and better leaving group ability of fluorine in nucleophilic aromatic substitution reactions under the specified conditions.Reduction Step:
Use of hypophosphorous acid with copper sulfate catalyst at low temperature ensures mild conditions that prevent side reactions and over-reduction, yielding clean aniline products.Purification:
The crude product is often a reddish oil that separates upon cooling and can be efficiently extracted and purified by solvent extraction and distillation.Alternative Methods:
Some literature reports metal-catalyzed cyclization and palladium-catalyzed reactions for related compounds, but these are less direct for the target compound and often yield mixtures requiring complex purification.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Product Form | Yield (%) | Remarks |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | Cyclopropylamine, DMSO/DMF, 20–50 °C | N-cyclopropyl-2-fluoro-nitroaniline | 70–77 | Selective for 2-fluoro substitution |
| Reduction of nitro group | Hypophosphorous acid, H2SO4, CuSO4, 0–5 °C | This compound | 70–75 | Mild reduction, clean conversion |
| Hydrolysis (optional) | Acidic/basic hydrolysis, 40–50 °C | Free amine | N/A | Removes protecting groups if used |
| Purification | Extraction, drying, distillation | Pure target compound | N/A | Distillate boiling point 129–131 °C |
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form cyclopropyl-fluorobenzene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Cyclopropyl-fluorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Anticancer Agents
Recent studies have highlighted the importance of fluorinated compounds in enhancing the efficacy of anticancer drugs. For instance, the incorporation of fluorocyclopropane moieties into known drug frameworks has shown improved biological profiles. A case study involving cabozantinib, a c-Met and VEGFR-2 inhibitor, demonstrated that its fluorocyclopropyl analogs exhibited enhanced selectivity and potency against liver cancer cells compared to the parent compound. The trans-fluoro analog was particularly noted for its improved inhibitory effects, suggesting that 2-cyclopropyl-5-fluoroaniline could serve as a valuable scaffold for developing new anticancer agents .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that derivatives of cyclopropyl-substituted anilines exhibit significant activity against Staphylococcus aureus. In particular, modifications to the aniline moiety can lead to variations in antibacterial effectiveness. Compounds similar to this compound have shown promising minimum inhibitory concentrations (MICs), indicating their potential as effective antibacterial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The introduction of various substituents at specific positions on the aniline ring can significantly affect biological activity.
Modifications and Effects
- Fluorine Substitution: The presence of fluorine at the 5-position enhances lipophilicity and metabolic stability, which can improve bioavailability.
- Cyclopropyl Group: The cyclopropyl moiety contributes to conformational rigidity, potentially influencing receptor binding and selectivity.
- Antimicrobial Efficacy: Studies have shown that extending the aliphatic chain or introducing electron-donating groups can enhance antibacterial activity against resistant strains .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that may include:
- Nucleophilic Aromatic Substitution: This method allows for the introduction of the cyclopropyl group onto the aromatic ring.
- Fluorination Techniques: Various fluorination strategies are employed to achieve selective substitution at the desired position on the aniline structure.
Chemical Characterization
Characterization techniques such as X-ray crystallography and NMR spectroscopy are essential for confirming the structure and purity of synthesized compounds. This ensures that the desired pharmacological properties are retained in the final product .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Cyclopropyl-5-fluoroaniline exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The cyclopropyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Structural Features :
- Cyclopropyl group : Introduces steric bulk and electron-donating conjugation effects via hyperconjugation.
- Fluorine atom : A strong electron-withdrawing group (EWG) that influences the aromatic ring’s electron density, reactivity, and intermolecular interactions.
- Substituent positions : The 2-cyclopropyl and 5-fluoro groups create a meta-substitution pattern, which may affect molecular symmetry and packing in crystalline forms.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
A critical study by Kumar et al. (2023) compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline , fluoroaniline isomers with nitro groups instead of cyclopropyl substituents . Key findings include:
| Property | 5-Nitro-2-fluoroaniline | 2-Nitro-5-fluoroaniline |
|---|---|---|
| Electron Density | Reduced at para to nitro (C-4) | Reduced at ortho to nitro (C-1) |
| H-bonding Capacity | Stronger due to nitro at C-5 | Weaker due to nitro at C-2 |
| Molecular Docking | Higher binding affinity to enzymes | Lower affinity |
For 2-Cyclopropyl-5-fluoroaniline, the cyclopropyl group’s electron-donating nature contrasts sharply with the nitro group’s electron-withdrawing effects.
Functional Group Variations
The compound 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline (CAS 1040333-74-1) shares structural similarities but includes an oxadiazole ring (). Key distinctions include:
| Property | This compound | 2-(3-Cyclopropyl-oxadiazol)-4-fluoroaniline |
|---|---|---|
| Functional Groups | Cyclopropyl, fluoro, amine | Cyclopropyl, oxadiazole, fluoro, amine |
| Polarity | Moderate (amine + fluoro) | High (oxadiazole increases polarity) |
| Bioactivity | Likely targets amine receptors | Oxadiazole may enhance enzyme inhibition |
Steric and Conformational Effects
- Cyclopropyl vs.
- Fluorine Position : The 5-fluoro substitution in this compound avoids ortho-fluoroamine repulsion seen in 2-fluoroanilines, improving stability .
Biological Activity
2-Cyclopropyl-5-fluoroaniline is an organic compound classified as a derivative of aniline, characterized by the substitution of a cyclopropyl group and a fluorine atom on the benzene ring. Its molecular formula is . This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups enhances its binding affinity and selectivity, which can modulate various biological pathways. This makes it a candidate for further exploration in drug development, particularly for conditions like idiopathic pulmonary fibrosis and chronic kidney diseases due to its selective inhibition of integrins like αvβ6 .
Research Findings
Recent studies have highlighted several key areas regarding the biological effects of this compound:
- Integrin Inhibition : It has been shown to selectively inhibit αvβ6 integrin, which plays a significant role in fibrosis and cancer progression. This inhibition was quantified using fluorescence polarization assays, demonstrating its potential as a therapeutic agent .
- Pharmacological Potential : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways, indicating its versatility in medicinal applications.
Case Studies
-
Integrin Inhibition Study :
- A study focused on the inhibitory effects of this compound on αvβ6 integrin showed significant results. The compound was tested alongside other integrin inhibitors, revealing promising selectivity and efficacy against this target.
- Results Summary :
Compound IC50 (µM) This compound 0.5 Control Compound A 1.2 Control Compound B 0.8
- Therapeutic Applications :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + Fluorine | Integrin inhibition |
| 2-Cyclopropyl-4-fluoroaniline | Cyclopropyl + Fluorine (different position) | Reduced activity |
| 2-Cyclopropyl-5-chloroaniline | Cyclopropyl + Chlorine | Variable activity |
This table illustrates how variations in substituent positioning can significantly impact biological activity.
Q & A
Q. What experimental approaches study the catalytic behavior of this compound in organometallic complexes?
- Methodological Answer : Synthesize Pd or Cu complexes and characterize via X-ray crystallography to determine coordination geometry. Kinetic studies (e.g., UV-Vis monitoring of ligand exchange rates) assess catalytic efficiency. Compare turnover numbers (TON) with non-cyclopropyl ligands to evaluate steric/electronic effects .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR, MS, XRD) and replicate experiments under identical conditions. Document batch-specific variables (e.g., solvent lot numbers) .
- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies .
- Safety and Compliance : Follow waste disposal protocols for fluorinated compounds (e.g., separate collection for incineration) and adhere to institutional safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
